REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH2:14].[C:20](OC(=O)C)(=[O:22])[CH3:21].[C:27](O)(=[O:29])[CH3:28]>O.[O-2].[O-2].[O-2].[Cr+6]>[C:20]([NH:14][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])[C:11](=[O:29])[CH2:10][CH2:9]2)(=[O:22])[CH3:21].[C:27]([NH:14][C:6]1[CH:7]=[C:8]2[C:12]([CH2:11][CH2:10][C:9]2=[O:22])=[CH:13][C:5]=1[O:4][C:3]1[CH:15]=[CH:16][C:17]([F:19])=[CH:18][C:2]=1[F:1])(=[O:29])[CH3:28] |f:4.5.6.7|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=C(C=C3CCCC3=C2)N)C=CC(=C1)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
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Type
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ADDITION
|
Details
|
poured on ice water
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Type
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FILTRATION
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Details
|
vacuum-filtered
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Type
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CUSTOM
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Details
|
The residue was chromatographed over silica gel with dichloromethane-ethyl acetate
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C2CCC(C2=CC1OC1=C(C=C(C=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C2CCC(C2=C1)=O)OC1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |